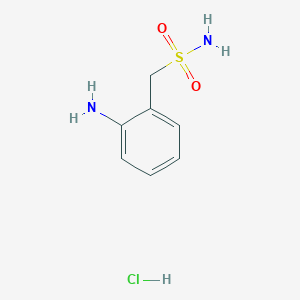
2-Bromo-3-hydroxy-4-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Bromo-3-hydroxy-4-(trifluoromethyl)pyridine is a pyridine derivative . It has the empirical formula C6H3BrF3NO and a molecular weight of 241.99 .
Synthesis Analysis
2-Bromo-4-(trifluoromethyl)pyridine can be synthesized from 2-Chloro-4-(trifluoromethyl)pyridine .Molecular Structure Analysis
The potential energy surface curve versus with dihedral angle N5–C2–O6–H10 was carried out for 3-Br-2-HyP molecule using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
2-Bromo-4-(trifluoromethyl)pyridine has a refractive index of n20/D 1.478, a boiling point of 84-85 °C/14 mmHg, and a density of 1.827 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 2-Bromo-3-hydroxy-4-(trifluoromethyl)pyridine is a common pharmacophore in many FDA-approved drugs. This group can enhance the biological activity and metabolic stability of pharmaceuticals . The unique properties of the trifluoromethyl group make it valuable in the design of new drug candidates, particularly in increasing the lipophilicity and bioavailability of molecules.
Agrochemical Synthesis
Trifluoromethylpyridines serve as key structural motifs in active agrochemical ingredients . They are used in the synthesis of herbicides and insecticides, leveraging the unique physicochemical properties of the fluorine atom combined with the pyridine moiety to improve efficacy and stability .
Veterinary Medicine
Similar to their use in human pharmaceuticals, trifluoromethylpyridine derivatives are also employed in veterinary medicine. They are incorporated into treatments for animals due to their potent biological activities and are used in products that have received market approval .
Organic Synthesis Intermediates
2-Bromo-3-hydroxy-4-(trifluoromethyl)pyridine can act as an intermediate in organic synthesis. For example, its regioselective deprotonation followed by trapping with carbon dioxide can yield corresponding nicotinic acid derivatives, which are valuable in various synthetic applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridines (TFMPs) and their derivatives have found extensive applications in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(12)3(1-2-11-5)6(8,9)10/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJIWARBOXDWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




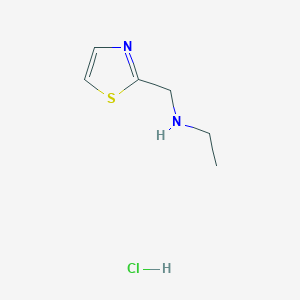

![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)

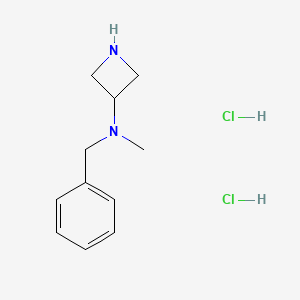

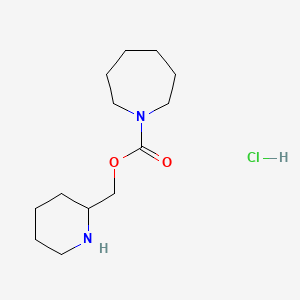
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
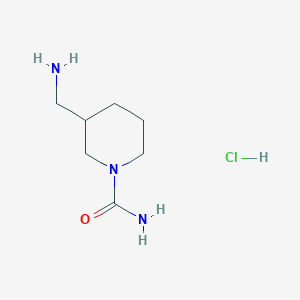

![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)
